molecular formula C23H22FN5O2S B1193714 UCK2-IN-135546734

UCK2-IN-135546734

Cat. No. B1193714
M. Wt: 451.5204
InChI Key: QSPCTENVINKSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCK2-IN-135546734 is a novel non-competitive UCK2 inhibitor, suppressing nucleoside salvage in cells both in the presence and absence of DHODH inhibitors.

Scientific Research Applications

UCK2 Role in Cancer Research

The research on uridine-cytidine kinases (UCKs), particularly UCK2, is significant in cancer studies. UCKs are crucial for the phosphorylation of nucleoside analogs used in chemotherapy for cancer treatment. Studies have cloned and characterized two human UCKs, UCK1 and UCK2, essential in this process. UCK2's involvement in the activation of antitumor prodrugs in human cancer cells is particularly notable. For instance, in breast cancer, overexpression of UCK2 correlates with the progression of the disease and poor prognosis, highlighting its potential as a prognostic biomarker (Van Rompay et al., 2001) (Shen et al., 2017).

UCK2 and Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), UCK2's role is critical. It not only activates antitumor prodrugs but also regulates chemosensitivity. Elevated UCK2 expression in HCC tissues suggests its involvement in early recurrence and poor prognosis of HCC patients. This highlights UCK2 as a novel potential target in HCC therapy (Zhou et al., 2018).

Metabolic and Non-Metabolic Roles in Tumor Progression

UCK2 plays both metabolic and non-metabolic roles in tumor progression. It's a key enzyme in the pyrimidine salvage synthesis pathway and is overexpressed in various cancers. Beyond its catalytic role, UCK2 activates oncogenic signaling pathways such as STAT3 and EGFR-AKT. These insights are pivotal for developing UCK2-mediated cancer chemotherapy strategies (Fu et al., 2022).

UCK2 in Neuroblastoma

UCK2's expression in neuroblastoma cell lines is notably high. Its functional role includes increased metabolism of uridine and cytidine and enhanced cytotoxicity of certain compounds. This expression pattern suggests the potential for targeting neuroblastoma cells selectively with UCK2-dependent pyrimidine analogues (van Kuilenburg et al., 2016).

UCK2 Structure and Drug Activation

The structure of UCK2 has been determined to facilitate the understanding of its role in activating frontline antimetabolite drugs. This knowledge is crucial for developing effective drugs for cancer treatment (Appleby et al., 2005).

properties

Product Name

UCK2-IN-135546734

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.5204

IUPAC Name

N-(3,5-Dimethylphenyl)-2-(((6-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)thio)acetamide

InChI

InChI=1S/C23H22FN5O2S/c1-14-7-15(2)9-18(8-14)26-21(30)12-32-13-29-22-19(11-25-29)23(31)28-20(27-22)10-16-3-5-17(24)6-4-16/h3-9,11H,10,12-13H2,1-2H3,(H,26,30)(H,27,28,31)

InChI Key

QSPCTENVINKSOR-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C)=CC(C)=C1)CSCN2N=CC3=C2N=C(CC4=CC=C(F)C=C4)NC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UCK2-IN-135546734

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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